molecular formula C12H6Cl2N6S B11055307 3-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole

3-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole

Cat. No.: B11055307
M. Wt: 337.2 g/mol
InChI Key: RMHSUKOKZDJHKO-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorophenyl)-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a triazole and thiadiazole ring system fused together, along with a dichlorophenyl and pyrazolyl substituent. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 3-(2,5-Dichlorophenyl)-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with thiosemicarbazide, followed by the introduction of the dichlorophenyl and pyrazolyl groups under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

3-(2,5-Dichlorophenyl)-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.

Scientific Research Applications

3-(2,5-Dichlorophenyl)-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development. It has been studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Due to its biological activity, the compound is being explored for therapeutic applications, including the treatment of infectious diseases and cancer.

    Industry: The compound’s unique properties make it useful in the development of new materials with specific functionalities, such as sensors and catalysts.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorophenyl)-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

3-(2,5-Dichlorophenyl)-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:

    3-(2,5-Dichlorophenyl)-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]oxadiazole: This compound has an oxadiazole ring instead of a thiadiazole ring, which can affect its chemical and biological properties.

    3-(2,5-Dichlorophenyl)-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This compound has a thiadiazine ring, which can lead to different reactivity and applications.

    3-(2,5-Dichlorophenyl)-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine:

The uniqueness of 3-(2,5-Dichlorophenyl)-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific ring system and substituents, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H6Cl2N6S

Molecular Weight

337.2 g/mol

IUPAC Name

3-(2,5-dichlorophenyl)-6-(1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H6Cl2N6S/c13-6-1-2-8(14)7(5-6)10-17-18-12-20(10)19-11(21-12)9-3-4-15-16-9/h1-5H,(H,15,16)

InChI Key

RMHSUKOKZDJHKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NN=C3N2N=C(S3)C4=CC=NN4)Cl

Origin of Product

United States

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